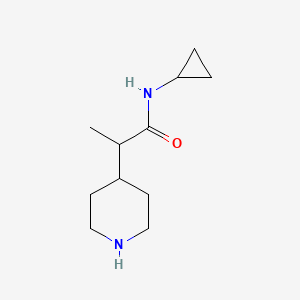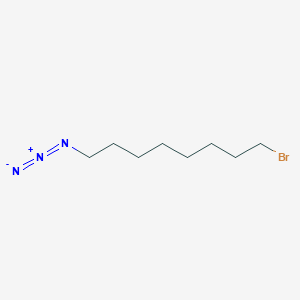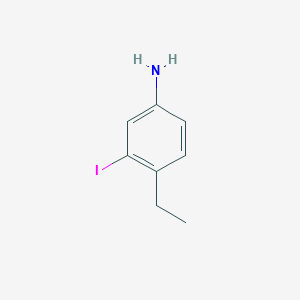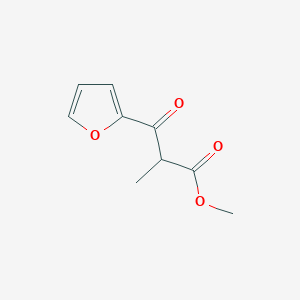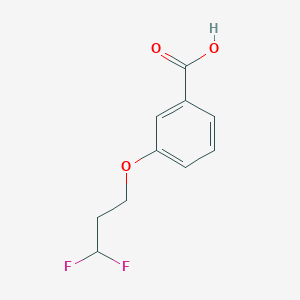![molecular formula C10H13F2NO2 B12079088 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)
3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound contains an amino group, a difluoromethyl group, and a phenoxy group attached to a propanol backbone, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol typically involves multiple steps. One common method starts with the reaction of 4-amino-2-(difluoromethyl)phenol with epichlorohydrin under basic conditions to form the intermediate epoxide. This intermediate is then reacted with a suitable nucleophile, such as an alcohol, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine .
Applications De Recherche Scientifique
3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, an antidepressant drug.
Uniqueness
3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a difluoromethyl group allows for versatile chemical modifications and interactions, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13F2NO2 |
|---|---|
Poids moléculaire |
217.21 g/mol |
Nom IUPAC |
3-[4-amino-2-(difluoromethyl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C10H13F2NO2/c11-10(12)8-6-7(13)2-3-9(8)15-5-1-4-14/h2-3,6,10,14H,1,4-5,13H2 |
Clé InChI |
FTMHDELDFORPHR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)C(F)F)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



